8-Ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is classified under the category of spiro compounds, which are characterized by the presence of two or more rings that share a single atom. This specific compound is part of the pyrroloquinoline family and incorporates both benzothiazole and ethoxy functional groups.
The compound can be sourced from chemical suppliers such as ChemDiv and Matrix Scientific, where it is available in various formats for research purposes. Its IUPAC name is derived from its structural components, indicating the presence of ethoxy, trimethyl, and spiro configurations. The Molecular Formula is with a Molecular Weight of approximately 451.51 g/mol.
The synthesis of 8-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one typically involves multiple steps that may include:
The synthesis may involve the use of solvents such as dimethyl sulfoxide or ethanol and catalysts like bases (e.g., potassium carbonate) to facilitate reactions. Precise control over reaction conditions (temperature, pH) is crucial to achieve high yields and purity.
The molecular structure of 8-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one can be depicted as follows:
The compound's structural data can be represented in various formats:
CC(CC1(C)C)c2cc(OC(c(cc3OC)cc(OC)c3OC)=O)cc(C34OCCO3)c2N1C4=O
8-Ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one can undergo various chemical reactions:
Understanding the reactivity patterns requires knowledge of the electronic effects imparted by substituents on the aromatic systems and the steric hindrance introduced by bulky groups.
The mechanism of action for 8-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one remains an area of active research but may involve:
The physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point are essential for practical applications but were not explicitly provided in the search results.
8-Ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one has potential applications in:
This compound represents an intriguing area for further research due to its complex structure and potential biological activities.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1